Cas no 943-27-1 (4′-tert-Butylacetophenone)

4′-tert-Butylacetophenone structure
4′-tert-Butylacetophenone structure
Product Name:4′-tert-Butylacetophenone
Número CAS:943-27-1
MF:C12H16O
Megavatios:176.254843711853
MDL:MFCD00017256
CID:40375
PubChem ID:13669
Update Time:2025-06-11

4′-tert-Butylacetophenone Propiedades químicas y físicas

Nombre e identificación

    • 4'-tert-Butylacetophenone
    • 4-tert-Butylacetophenone
    • 4′-tert-Butylacetophenone
    • 1-(4-(tert-Butyl)phenyl)ethanone
    • p-t-Butylacetophenone
    • 1-(4-tert-butylphenyl)ethanone
    • 1-[4-(tert-Butyl)phenyl]ethan-1-one
    • 4-Acetyl tert-butylbenzene
    • 4'-t-Butylacetophenone
    • PHENOMUSCOL
    • p-tert-butyl acetophenone
    • p-tert-Butylacetophenon
    • Tert-butyl acetophenone
    • 1-[4-(1,1-Dimethylethyl)phenyl]ethanone
    • p-tert-Butylacetophenone
    • Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-
    • Acetophenone, 4'-tert-butyl-
    • 1-(4-tert-butyl-phenyl)-ethanone
    • 1-(4-tert-butylphenyl)ethan-1-one
    • 4-TERT-BUTYLPHENYL METHYL KETONE
    • UYFJYGWNYQCHOB-UHFFFAOYSA-N
    • Ethanone, 1-((1,1-dimethylethyl)phenyl)-
    • Ethanone, 1-[(1,1-dimethylethyl)phenyl]-
    • Ethanone, 1-(4-(1,1-dimethylethyl)phenyl)-
    • 4313
    • 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (ACI)
    • Acetophenone, 4′-tert-butyl- (6CI, 8CI)
    • 4-t-Butylacetophenone
    • NSC 826
    • p-tert-Butylacetylbenzene
    • MDL: MFCD00017256
    • Renchi: 1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3
    • Clave inchi: UYFJYGWNYQCHOB-UHFFFAOYSA-N
    • Sonrisas: O=C(C)C1C=CC(C(C)(C)C)=CC=1

Atributos calculados

  • Calidad precisa: 176.12000
  • Masa isotópica única: 176.12
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 2
  • Complejidad: 180
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.4
  • Superficie del Polo topológico: 17.1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

  • Color / forma: 无色液体
  • Denso: 0.964 g/mL at 25 °C(lit.)
  • Punto de fusión: 17-18 °C (dimorphic) (lit.)
  • Punto de ebullición: 107-108 °C/5 mmHg(lit.)
  • Punto de inflamación: 华氏:86 °F
    摄氏:30 °C
  • índice de refracción: n20/D 1.52(lit.)
  • Coeficiente de distribución del agua: 不溶
  • PSA: 17.07000
  • Logp: 3.18670
  • Disolución: 能溶于醇、醚,微溶于水
  • Presión de vapor: 0.0±0.5 mmHg at 25°C

4′-tert-Butylacetophenone Información de Seguridad

4′-tert-Butylacetophenone Datos Aduaneros

  • Código HS:2914399090
  • Datos Aduaneros:

    中国海关编码:

    2914399090

    概述:

    2914399090. 其他不含其他含氧基的芳香酮. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙酮报明包装

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

4′-tert-Butylacetophenone PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Fluorochem
002522-1g
4'-tert-Butylacetophenone
943-27-1 98%
1g
£10.00 2022-03-01
Fluorochem
002522-5g
4'-tert-Butylacetophenone
943-27-1 98%
5g
£48.00 2022-03-01
Fluorochem
002522-25g
4'-tert-Butylacetophenone
943-27-1 98%
25g
£116.00 2022-03-01
Fluorochem
002522-100g
4'-tert-Butylacetophenone
943-27-1 98%
100g
£404.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B123017-5g
4′-tert-Butylacetophenone
943-27-1 96%
5g
¥84.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B123017-1g
4′-tert-Butylacetophenone
943-27-1 96%
1g
¥29.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B123017-100g
4′-tert-Butylacetophenone
943-27-1 96%
100g
¥1385.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B123017-25g
4′-tert-Butylacetophenone
943-27-1 96%
25g
¥378.90 2023-09-04
Ambeed
A637396-1g
4'-tert-Butylacetophenone
943-27-1 98%
1g
$15.0 2025-04-15
Ambeed
A637396-5g
4'-tert-Butylacetophenone
943-27-1 98%
5g
$19.0 2025-04-15

4′-tert-Butylacetophenone Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Water Catalysts: Indium triflate Solvents: Sulfur dioxide ;  -78 °C; 16 - 18 h, 8 bar, 60 °C
Referencia
In(III) and Hf(IV) Triflate-Catalyzed Hydration and Catalyst-free Hydrohalogenation of Aryl Acetylenes in Liquid Sulfur Dioxide
Suta, Krista; Turks, Maris, ACS Omega, 2018, 3(12), 18065-18077

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ;  6 h, reflux
Referencia
Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of Alcohols
Shimizu, Mineyuki; Michikawa, Kumiko; Maegawa, Yoshifumi; Inagaki, Shinji ; Fujita, Ken-ichi, ACS Applied Nano Materials, 2020, 3(3), 2527-2535

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium diacetate ,  2-(1H-Indazol-1-yl)quinoline Solvents: Decane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 60 °C
Referencia
Pd-Catalyzed TBHP-Mediated Selective Wacker-Type Oxidation and Oxo-acyloxylation of Olefins Using a 2-(1H-Indazol-1-yl)quinoline Ligand
Zhang, Shuaizhong; Zhang, Jinquan ; Zou, Hongbin, Organic Letters, 2023, 25(11), 1850-1855

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Tetrafluoroboric acid ,  Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform ,  Water ;  24 h, 60 °C
Referencia
Hydration of aromatic alkynes catalyzed by a self-assembled hexameric organic capsule
La Sorella, Giorgio; Sperni, Laura; Ballester, Pablo; Strukul, Giorgio; Scarso, Alessandro, Catalysis Science & Technology, 2016, 6(15), 6031-6036

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sulfuric acid Catalysts: 1820595-88-7 Solvents: Methanol ,  Water ;  rt → 80 °C; 20 h, 80 °C
Referencia
Hydration of terminal alkynes catalyzed by a water-soluble salen-Co (III) complex
Wang, Shoufeng; Miao, Chengxia; Wang, Wenfang; Lei, Ziqiang; Sun, Wei, Cuihua Xuebao, 2014, 35(10), 1695-1700

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Trifluoroacetic acid ,  Water ;  2.5 h, rt
Referencia
TFA-mediated alkyne hydration reaction to synthesize methyl ketones
Chen, Z. W.; Luo, M. T.; Ye, D. N., Asian Journal of Chemistry, 2014, 26(19), 6528-6530

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  15 min, 0 °C; 2 h, 0 °C
Referencia
Regio-Specific Polyacetylenes Synthesized from Anionic Polymerizations of Template Monomers
Zhang, Yang; Li, Jia; Li, Xiaohong; He, Junpo, Macromolecules (Washington, 2014, 47(18), 6260-6269

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Sodium bromide ,  Acrylic acid-ethylene copolymer (reaction products with aminotetramethylpiperidine oxide and octylamine) Solvents: Water ;  5 min, rt; 1.56 h, 0 °C
Referencia
Electrooxidation of alcohols in an N-oxyl-immobilized poly(ethylene-co-acrylic acid)/water disperse system
Tanaka, Hideo; Kubota, Jun; Miyahara, Seiji; Kuroboshi, Manabu, Bulletin of the Chemical Society of Japan, 2005, 78(9), 1677-1684

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol ,  Water ;  20 h, 80 °C
Referencia
A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcohols
Wang, Shoufeng; Miao, Chengxia; Wang, Wenfang; Lei, Ziqiang; Sun, Wei, ChemCatChem, 2014, 6(6), 1612-1616

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum oxide (MoO3) (nanocomposite with copper complex) Solvents: Water ;  < 3 h, 80 °C
Referencia
Ultrasonic assisted fabrication of first MoO3/copper complex bio-nanocomposite based on Sesbania sesban plant for green oxidation of alcohols
Naeimi, Atena; Honarmand, Moones ; Sedri, Asmaa, Ultrasonics Sonochemistry, 2019, 50, 331-338

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum (silica-coated iron oxide/PVA supported) ;  7 h, 80 °C
Referencia
First electrospun immobilized molybdenum complex on bio iron oxide nanofiber for green oxidation of alcohols
Noghi, Sedighe Abbaspour; Naeimi, Atena ; Hamidian, Hooshang, Polymer, 2018, 149, 229-237

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Water Catalysts: Cycloheptatrienylium, tetrafluoroborate(1-) (1:1) Solvents: 2,2,2-Trifluoroethanol ;  48 h, rt
Referencia
Tropylium Ion Catalyzes Hydration Reactions of Alkynes
Oss, Giulia; Ho, Junming ; Nguyen, Thanh Vinh, European Journal of Organic Chemistry, 2018, 2018(29), 3974-3981

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Water ;  15 h, 80 °C
Referencia
Zeolite Y nanoparticle assemblies with high activity in the direct hydration of terminal alkynes
Xu, Shuling; Yun, Zhi; Feng, Yu; Tang, Ting; Fang, Zhongxue; et al, RSC Advances, 2016, 6(74), 69822-69827

Métodos de producción 14

Condiciones de reacción
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… ,  Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ;  6 h, 130 °C
Referencia
Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same
, Japan, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Water Catalysts: Sodium dodecyl sulfate ,  Platinum(2+), diaqua[N-[bis(2-methoxyphenyl)phosphino-κP]-P,P-bis(2-methoxypheny… Solvents: Water ;  20 h, 80 °C
Referencia
Platinum(II) Diphosphinamine Complexes for the Efficient Hydration of Alkynes in Micellar Media
Trentin, Francesco; Chapman, Andrew M.; Scarso, Alessandro; Sgarbossa, Paolo; Michelin, Rino A.; et al, Advanced Synthesis & Catalysis, 2012, 354(6), 1095-1104

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Benzene ,  Acridophosphino[2,1,10,9-klmna]acridophosphinium, 6,12-dihydro-6,6,12,12-tetraph… Solvents: 2,2,2-Trifluoroethanol ;  6 h, rt
Referencia
Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysis
Ding, Jia; Luo, Shuaishuai; Xu, Yuanli; An, Qing; Yang, Yi; et al, Chemical Communications (Cambridge, 2023, 59(27), 4055-4058

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Silver triflate Catalysts: 2378834-33-2 Solvents: Acetic acid ,  Water ;  10 h, 100 °C
Referencia
The synthesis of methyl triazole-4-carboxylate gold(I) complex and application on allene synthesis and alkyne hydration
Hu, Wenkang; Shan, Liang; Ma, Fudong; Zhang, Yilin; Yang, Yongchun; et al, Inorganic Chemistry Communications, 2019, 109,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Bis(trifluoromethanesulfonyl)imide ,  Cobaltate(3-), [[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κN22,κN… Solvents: Methanol ,  Water ;  12 h, 80 °C
Referencia
Hydration of Terminal Alkynes Catalyzed by Water-Soluble Cobalt Porphyrin Complexes
Tachinami, Tadashi; Nishimura, Takuho; Ushimaru, Richiro; Noyori, Ryoji; Naka, Hiroshi, Journal of the American Chemical Society, 2013, 135(1), 50-53

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Pyridine ,  Tetrabutylammonium tetrafluoroborate ,  Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  7 h, 25 - 30 °C
Referencia
Selective electrochemical oxidation of aromatic hydrocarbons and preparation of mono/multi-carbonyl compounds
Li, Zhibin; Zhang, Yan; Li, Kuiliang; Zhou, Zhenghong; Zha, Zhenggen; et al, Science China: Chemistry, 2021, 64(12), 2134-2141

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
Referencia
A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcohols
Zhu, Xianjin; Liu, Can; Liu, Yong; Yang, Haijun; Fu, Hua, Chemical Communications (Cambridge, 2020, 56(82), 12443-12446

4′-tert-Butylacetophenone Raw materials

4′-tert-Butylacetophenone Preparation Products

4′-tert-Butylacetophenone Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:943-27-1)4′-tert-Butylacetophenone
Número de pedido:A905056
Estado del inventario:in Stock
Cantidad:100ml
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:19
Precio ($):172.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:943-27-1)4′-tert-Butylacetophenone
A905056
Pureza:99%
Cantidad:100ml
Precio ($):172.0